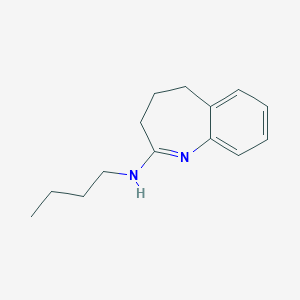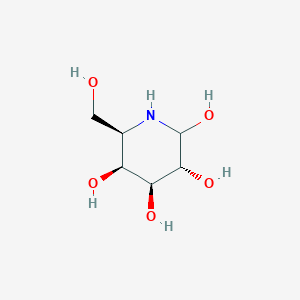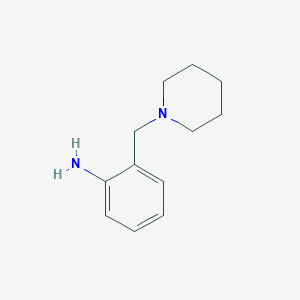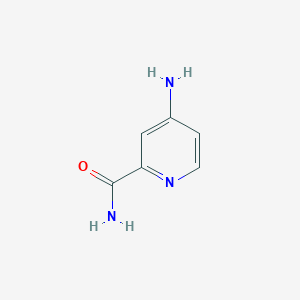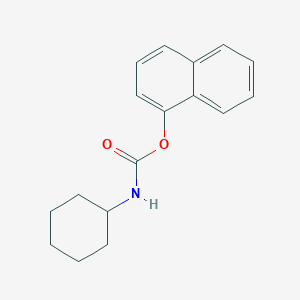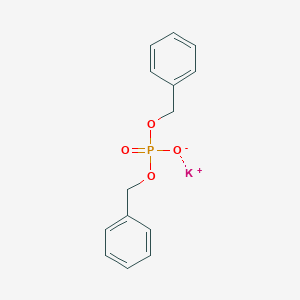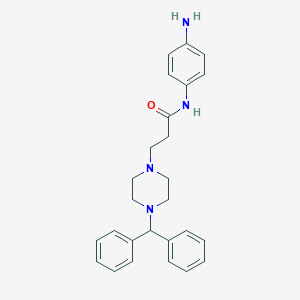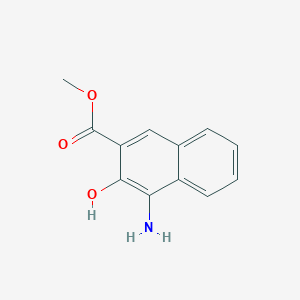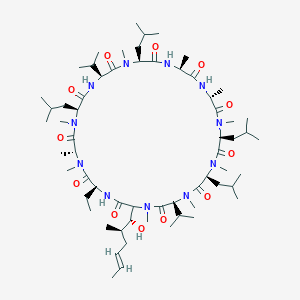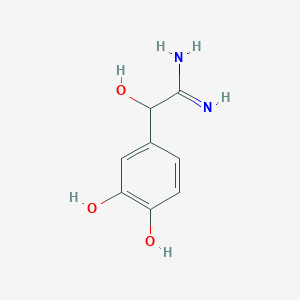
2-(3,4-Dihydroxyphenyl)-2-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)-2-hydroxyethanimidamide, commonly known as DHEA, is a natural hormone produced by the adrenal gland. It is known to play a crucial role in regulating various physiological processes in the body, including metabolism, immune function, and mood regulation. DHEA has also been found to have potential therapeutic applications in several health conditions.
Mecanismo De Acción
DHEA acts as a precursor to several other hormones, including testosterone and estrogen. It also interacts with various receptors in the body, including the androgen receptor and the estrogen receptor. DHEA is known to modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
DHEA has been found to have several biochemical and physiological effects in the body. It has been shown to increase muscle mass, improve bone density, and reduce inflammation. DHEA may also help improve insulin sensitivity and lipid metabolism, leading to better glucose control and lipid profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHEA has several advantages as a research tool. It is a natural hormone that is produced by the body, making it a safe and non-toxic compound. DHEA is also readily available and relatively inexpensive. However, there are some limitations to using DHEA in lab experiments. The synthesis of DHEA is a complex process that requires specialized equipment and expertise. Also, the effects of DHEA can vary depending on the dose and the route of administration.
Direcciones Futuras
There are several potential future directions for DHEA research. One area of interest is the use of DHEA in the treatment of age-related cognitive decline and dementia. Another potential application is the use of DHEA in the treatment of metabolic disorders, such as diabetes and obesity. Further research is also needed to better understand the long-term effects of DHEA supplementation and its potential interactions with other medications.
In conclusion, DHEA is a natural hormone that has potential therapeutic applications in several health conditions. Its mechanism of action involves interactions with various receptors in the body, leading to various physiological effects. DHEA has several advantages as a research tool, but there are also some limitations to its use. Future research is needed to better understand the potential applications of DHEA and its long-term effects.
Métodos De Síntesis
DHEA can be synthesized through a multistep process from the precursor molecule, dehydroepiandrosterone (DHEA). The synthesis involves various chemical reactions, including reduction, oxidation, and esterification. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
DHEA has been extensively studied for its potential therapeutic applications in several health conditions, including depression, osteoporosis, and adrenal insufficiency. It has also been found to have anti-aging properties and may help improve cognitive function and memory.
Propiedades
Número CAS |
100377-52-4 |
|---|---|
Nombre del producto |
2-(3,4-Dihydroxyphenyl)-2-hydroxyethanimidamide |
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-2-hydroxyethanimidamide |
InChI |
InChI=1S/C8H10N2O3/c9-8(10)7(13)4-1-2-5(11)6(12)3-4/h1-3,7,11-13H,(H3,9,10) |
Clave InChI |
MJJKCXGUVNDQOD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=N)N)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(C(=N)N)O)O)O |
Sinónimos |
Mandelamidine, 3,4-dihydroxy- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



